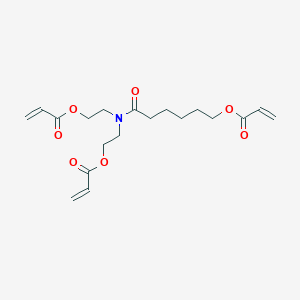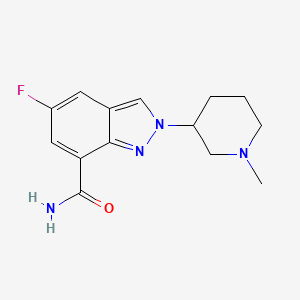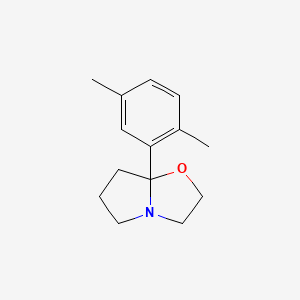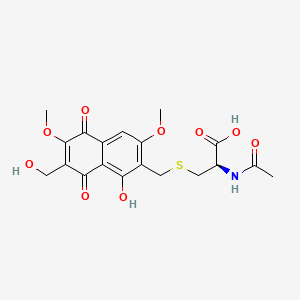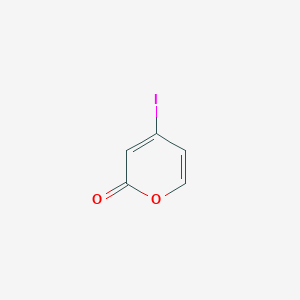
4-Iodo-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-pyran-2-one is a derivative of pyrone, a six-membered conjugated cyclic ester. This compound is characterized by the presence of an iodine atom at the fourth position of the pyran-2-one ring. Pyrones, including this compound, are known for their diverse biological activities and are used as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-pyran-2-one can be synthesized through various synthetic methods. One common approach involves the iodination of pyran-2-one derivatives using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
- Substituted pyran-2-one derivatives
- Oxidized or reduced pyran-2-one compounds
- Cyclized heterocyclic compounds
Scientific Research Applications
4-Iodo-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-Iodo-pyran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Iodo-pyran-4-one: Similar structure but with iodine at a different position.
4-Bromo-pyran-2-one: Bromine instead of iodine, leading to different reactivity.
4-Chloro-pyran-2-one: Chlorine substitution, affecting its chemical properties.
Uniqueness: 4-Iodo-pyran-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s size and electronegativity influence the compound’s interactions with biological molecules, making it a valuable tool in various research applications .
Properties
CAS No. |
847822-71-3 |
|---|---|
Molecular Formula |
C5H3IO2 |
Molecular Weight |
221.98 g/mol |
IUPAC Name |
4-iodopyran-2-one |
InChI |
InChI=1S/C5H3IO2/c6-4-1-2-8-5(7)3-4/h1-3H |
InChI Key |
VVQSWWQWGJAVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


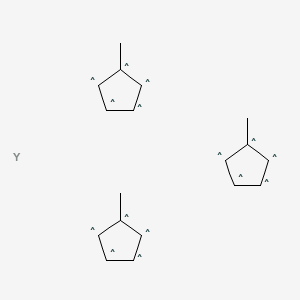
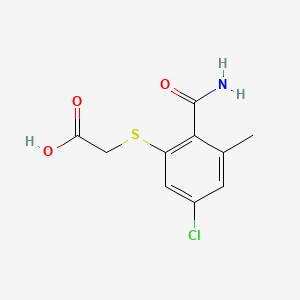

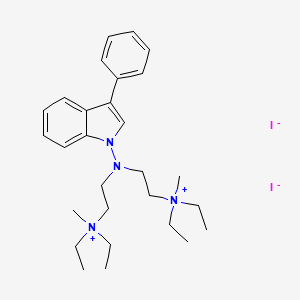
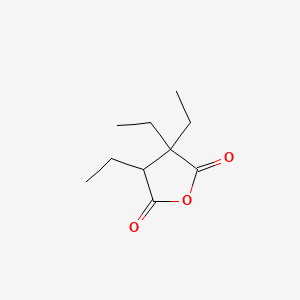
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

